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Compound of Interest

Compound Name: 2-Aminopyrimidine-4-carbonitrile

Cat. No.: B112533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
aminopyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry

and drug discovery. This document compiles key spectroscopic data and outlines detailed

experimental protocols for the characterization of this molecule. The information presented is

intended to serve as a valuable resource for researchers engaged in the synthesis,

identification, and application of pyrimidine-based compounds.

Core Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 2-
aminopyrimidine-4-carbonitrile and its close analogs. This data is essential for the structural

elucidation and purity assessment of the compound.

Table 1: Physical and Mass Spectrometry Data for 2-Aminopyrimidine-4-carbonitrile
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Property Value Reference

Molecular Formula C₅H₄N₄ [1]

Molecular Weight 120.11 g/mol [1][2]

Melting Point 222 °C [2]

Appearance Solid [2]

Solubility
Insoluble in water; Soluble in

DMSO
[1]

Mass (ESI-MS)
m/z [M+H]⁺: 121.0560

(Calculated)

Table 2: FT-IR Spectroscopic Data

Functional Group
Expected
Wavenumber
(cm⁻¹)

Observed for
Analogs (cm⁻¹)

Reference for
Analogs

N-H Stretch (Amino) 3500 - 3300 3480, 3317, 3182 [3][4]

C-H Stretch

(Aromatic)
3100 - 3000 3080 [3]

C≡N Stretch (Nitrile) 2260 - 2220 2201 - 2206, 2188 [3][4]

C=N, C=C Stretch

(Ring)
1650 - 1550 1627, 1557 [4]

N-H Bend (Amino) 1650 - 1580 1639 [5]

C-N Stretch 1350 - 1250 1362

Note: Observed data is for structurally similar compounds like 2,4-diaminopyrimidine-5-

carbonitrile and other aminopyrimidine derivatives as specific data for the target compound is

not readily available.

Table 3: ¹H NMR Spectroscopic Data (Expected in DMSO-d₆)
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Proton
Assignment

Expected
Chemical Shift
(δ, ppm)

Multiplicity
Observed for
Analogs (δ,
ppm)

Reference for
Analogs

H-5 7.0 - 7.5 Doublet
7.26 - 7.60

(Singlet)
[6]

H-6 8.5 - 9.0 Doublet 8.05 (Singlet) [3]

-NH₂ 6.5 - 7.5 Broad Singlet
5.07 - 6.9

(Singlet)
[3][6]

Note: Chemical shifts and multiplicities are predictions based on the analysis of related

aminopyrimidine structures. The observed data is for compounds like 2-amino-6-aryl-4-(furan-

2-yl)pyrimidines and 2,4-diaminopyrimidine-5-carbonitrile.

Table 4: ¹³C NMR Spectroscopic Data (Expected in DMSO-d₆)

Carbon
Assignment

Expected Chemical
Shift (δ, ppm)

Observed for
Analogs (δ, ppm)

Reference for
Analogs

C-2 160 - 165 166.6 [3]

C-4 155 - 160 167.2 [3]

C-5 105 - 115 83.0 [3]

C-6 150 - 155 161.3 [3]

-C≡N 115 - 120 117.0 [3]

Note: Chemical shifts are predictions based on the analysis of 2,4-diaminopyrimidine-5-

carbonitrile.

Table 5: UV-Vis Spectroscopic Data (Expected in Ethanol)
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Transition
Expected λmax
(nm)

Observed for
Analogs (nm)

Reference for
Analogs

π → π 260 - 280 ~265

n → π 310 - 340 316 - 332

Note: Expected absorption maxima are based on data for various 2-aminopyrimidine

derivatives.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are based on standard practices for the analysis of organic compounds and can be

adapted for 2-aminopyrimidine-4-carbonitrile.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Nicolet Avatar 330 FT-IR spectrometer or a Perkin Elmer instrument with

an ATR accessory is suitable.[3][7]

Sample Preparation: The solid sample is finely ground with KBr powder and pressed into a

thin pellet.[3] Alternatively, for an ATR setup, a small amount of the solid is placed directly on

the ATR crystal.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.[8] A background

spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the

sample spectrum.

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to the functional groups present in the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker 400 MHz NMR spectrometer or equivalent is used for acquiring ¹H

and ¹³C NMR spectra.[7]
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal

standard (δ 0.00 ppm).

¹H NMR Acquisition:

A standard proton experiment is run with a sufficient number of scans to obtain a good

signal-to-noise ratio.

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.[9]

¹³C NMR Acquisition:

A proton-decoupled carbon experiment is performed.

A wider spectral width (e.g., 200 ppm) and a longer relaxation delay (2-5 seconds) are

typically used.[9]

Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration

values of the peaks are analyzed to elucidate the structure of the molecule.

3. Mass Spectrometry (MS)

Instrumentation: An Agilent 6400 series mass spectrometer with an electrospray ionization

(ESI) source is a suitable instrument.[10]

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 µg/mL).

Data Acquisition: The sample solution is infused into the ESI source. The analysis is typically

performed in positive ion mode to observe the protonated molecule [M+H]⁺. A full scan is

acquired over a relevant m/z range (e.g., 50-300 amu).

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is determined to

confirm the molecular weight of the compound.

4. UV-Visible (UV-Vis) Spectroscopy
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Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent,

such as ethanol or acetonitrile. The concentration should be adjusted to obtain an

absorbance reading between 0.1 and 1.0.

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm.

A baseline correction is performed using the pure solvent as a reference.

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

spectrum.

Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for

the spectroscopic analyses described.
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Caption: Workflow for FT-IR Spectroscopic Analysis.
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Caption: Workflow for NMR Spectroscopic Analysis.
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Caption: Workflow for Mass Spectrometry Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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